3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthyridine core, substituted with a fluorophenyl group and an azepane ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the fluorophenyl group through nucleophilic aromatic substitution. The azepane ring is then attached via a reductive amination process. Reaction conditions often include the use of polar aprotic solvents, elevated temperatures, and catalysts such as palladium or platinum complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-azepan-1-yl-3-fluorophenyl)ethanone
- 4-(azepan-1-yl)-3-fluorophenylmethanamine
Uniqueness
3-(azepane-1-carbonyl)-N-(3-fluorophenyl)-7-methyl-1,8-naphthyridin-4-amine is unique due to its specific substitution pattern and the presence of both an azepane ring and a fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
azepan-1-yl-[4-(3-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O/c1-15-9-10-18-20(26-17-8-6-7-16(23)13-17)19(14-24-21(18)25-15)22(28)27-11-4-2-3-5-12-27/h6-10,13-14H,2-5,11-12H2,1H3,(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNIRBFBBISEDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)F)C(=O)N4CCCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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